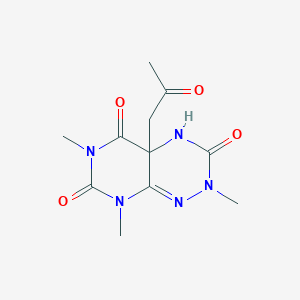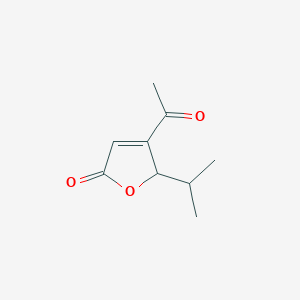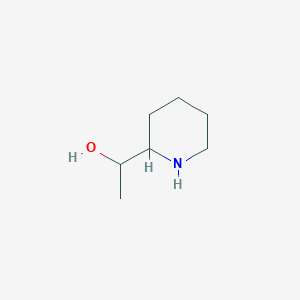
1,2-Dichloroethane-d4
Overview
Description
1,2-Dichloroethane-d4 is a variant of 1,2-dichloroethane where all the hydrogen atoms are replaced by deuterium . It is widely used as a solvent for NMR analysis and in the synthesis of poly (ethylene-d4 oxide) as a chain termination reagent .
Synthesis Analysis
The synthesis of 1,2-Dichloroethane-d4 and its structure elucidation has been reported through neutron diffraction measurements .Molecular Structure Analysis
The molecular structure of 1,2-Dichloroethane-d4 has been elucidated using neutron diffraction measurements .Chemical Reactions Analysis
1,2-Dichloroethane-d4 is used in various chemical reactions. For instance, it is used as a surrogate standard during the analysis of volatile organic compounds (VOC) in water by gas chromatography-mass spectrometry (GC-MS) .Physical And Chemical Properties Analysis
1,2-Dichloroethane-d4 has a melting point of -35 °C, a boiling point of 83 °C, and a density of 1.307 g/mL at 25 °C . It is slightly soluble in acetone, sparingly soluble in DMSO, and slightly soluble in methanol .Scientific Research Applications
NMR Solvent
1,2-Dichloroethane-d₄ serves as an excellent solvent for nuclear magnetic resonance (NMR) spectroscopy. Its deuterated nature ensures minimal interference with the NMR signals of other compounds, making it a valuable choice for analyzing molecular structures and interactions .
Surrogate Standard for VOC Analysis
In environmental studies, researchers often analyze volatile organic compounds (VOCs) in water samples. 1,2-Dichloroethane-d₄ acts as a surrogate standard during gas chromatography-mass spectrometry (GC-MS) analysis of VOCs. Its known behavior aids in quantification and quality control .
Chain Termination Reagent in Polymer Synthesis
Poly(ethylene-d₄ oxide), a polymer with deuterated ethylene oxide units, finds applications in various fields. 1,2-Dichloroethane-d₄ serves as a chain termination reagent during the synthesis of this polymer. By incorporating deuterium-labeled segments, researchers can study polymer properties and behavior .
Mechanism of Action
Target of Action
1,2-Dichloroethane-d4 is a deuterated derivative of 1,2-dichloroethane . It is primarily used as a solvent for nuclear magnetic resonance (NMR) analysis . It also serves as a surrogate standard during the analysis of volatile organic compounds (VOC) in water by gas chromatography-mass spectrometry (GC-MS) . Therefore, its primary targets are the molecules being analyzed in these applications.
Mode of Action
In NMR analysis, 1,2-Dichloroethane-d4 acts as a solvent, providing a medium for the sample to be analyzed . In GC-MS analysis, it serves as a surrogate standard, providing a reference for the identification and quantification of VOCs .
Biochemical Pathways
It’s worth noting that bacteria capable of metabolizing 1,2-dichloroethane have been identified . This metabolism has become a model for bacterial hydrolytic dehalogenation of chlorinated aliphatic compounds .
Pharmacokinetics
A study on the inhalation kinetics of 1,2-dichloroethane in rats showed that the rate curves in all the pretreatment regimens showed saturable dependence on edc concentration . These saturable dependencies appeared to be associated with enzymatic metabolism .
Result of Action
As a solvent and surrogate standard, the primary result of 1,2-Dichloroethane-d4’s action is the successful analysis of samples in NMR and GC-MS
Safety and Hazards
Future Directions
properties
IUPAC Name |
1,2-dichloro-1,1,2,2-tetradeuterioethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4Cl2/c3-1-2-4/h1-2H2/i1D2,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSLDOOZREJYCGB-LNLMKGTHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17060-07-0 | |
| Record name | Ethane-1,1,2,2-d4, 1,2-dichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017060070 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17060-07-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Neutron diffraction studies of liquid 1,2-dichloroethane-d4 have provided valuable insights into its molecular structure and behavior. These studies revealed that 1,2-dichloroethane exists in two conformations: trans and gauche. [] Furthermore, they allowed for the determination of intramolecular structural parameters and the populations of each conformer at different temperatures. [] The studies also highlighted the impact of temperature on the molecular arrangements, demonstrating significant structural changes due to both density variations and shifts in the conformational equilibrium with increasing temperature. []
A: 1,2-dichloroethane-d4 forms inclusion compounds with TATM, where the TATM molecules create "bottleneck" channels within the crystal lattice. [] The 1,2-dichloroethane-d4 guest molecules are found exclusively in the trans conformation within these channels. [] Interestingly, two different crystal forms have been observed for this inclusion compound: a triclinic P-1 structure and a less common monoclinic P21/c form. []
A: The use of deuterated compounds like 1,2-dichloroethane-d4 offers distinct advantages in various spectroscopic techniques. Specifically, in neutron diffraction, deuterium has a significantly different scattering cross-section compared to hydrogen, enabling researchers to better differentiate between inter- and intramolecular interactions. [, ] In NMR spectroscopy, deuterium substitution provides valuable information about molecular dynamics and conformational changes through techniques like deuterium NMR. []
A: Gaining a deeper understanding of the structural and dynamic properties of molecules like 1,2-dichloroethane-d4 is crucial in various scientific fields. This knowledge can help refine computational models for predicting the behavior of similar molecules and improve our understanding of molecular recognition and host-guest interactions, which are fundamental to pharmaceutical development and materials science. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





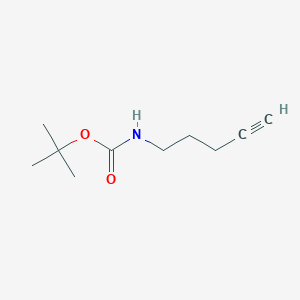
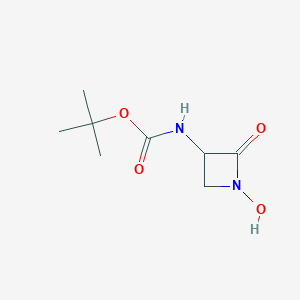

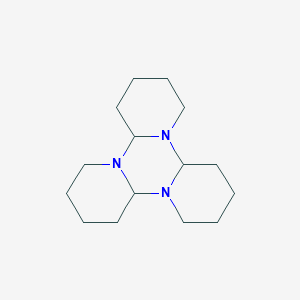
![1-(3-Methylphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128539.png)


